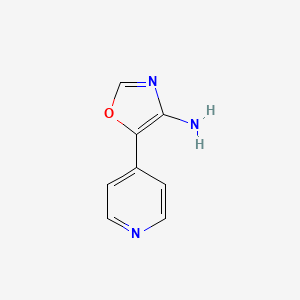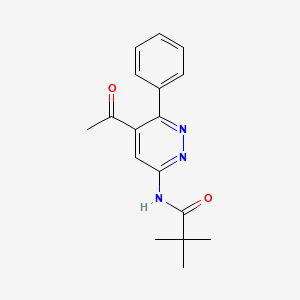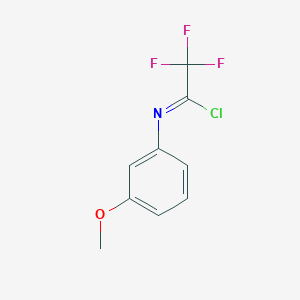
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11FN2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:
Oxidation: The 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the acyl chloride.
Amination: The acyl chloride undergoes amination with methylamine to form the amide.
Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields the corresponding amine.
Aplicaciones Científicas De Investigación
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel compounds with potential therapeutic effects, such as kinase inhibitors and androgen receptor antagonists.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential drug development.
Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: This compound is similar in structure but lacks the methoxy group at the 2-position.
4-Amino-2-fluoro-N-methylbenzamide: Another similar compound that also lacks the methoxy group but has different substituents at other positions.
Uniqueness
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and fluoro groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and modify its pharmacokinetic properties.
Propiedades
Número CAS |
90663-32-4 |
|---|---|
Fórmula molecular |
C9H11FN2O2 |
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
4-amino-5-fluoro-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11FN2O2/c1-12-9(13)5-3-6(10)7(11)4-8(5)14-2/h3-4H,11H2,1-2H3,(H,12,13) |
Clave InChI |
GVNUFBUAIUKMPY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=C(C=C1OC)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
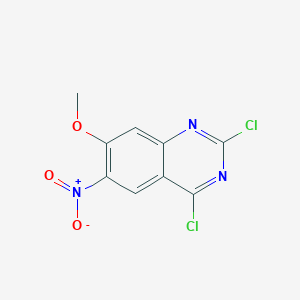
![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
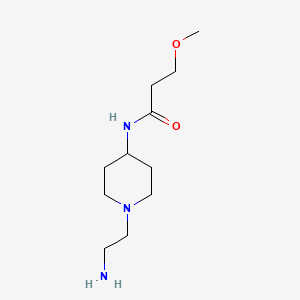

![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)



